molecular formula C11H10FIN2 B8176332 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole

1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole

Cat. No.: B8176332
M. Wt: 316.11 g/mol
InChI Key: XAINYNVNOQUQKF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenethyl group and an iodine atom attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Fluorophenethyl Group: The fluorophenethyl group can be introduced through a nucleophilic substitution reaction using 2-fluorophenethyl bromide and the pyrazole intermediate.

    Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenethyl group and the iodine atom can influence its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

1-(2-Fluorophenethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Fluorophenethyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    1-(2-Fluorophenethyl)-4-bromo-1H-pyrazole: Contains a bromine atom instead of iodine.

    1-(2-Fluorophenethyl)-4-methyl-1H-pyrazole: Contains a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and applications in various chemical reactions and biological studies.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FIN2/c12-11-4-2-1-3-9(11)5-6-15-8-10(13)7-14-15/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAINYNVNOQUQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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